molecular formula C10H13ClO4S2 B1433984 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride CAS No. 1601749-56-7

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride

Cat. No. B1433984
M. Wt: 296.8 g/mol
InChI Key: OCYJQXPEALAXAZ-UHFFFAOYSA-N
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Description

“4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1601749-56-7 . It has a molecular weight of 296.8 . The IUPAC name for this compound is 4-(tert-butylsulfonyl)benzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride” is 1S/C10H13ClO4S2/c1-10(2,3)16(12,13)8-4-6-9(7-5-8)17(11,14)15/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of Chemical Synthesis and Biological Evaluation .

Summary of the Application

A series of new sulfone derivatives containing a sulfonohydrazide moiety were synthesized, and their structures were determined using 1H NMR, 13C NMR, and HRMS . The compound “4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride” was likely used as a precursor in the synthesis of these derivatives .

Methods of Application or Experimental Procedures

The in vitro antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) were evaluated by performing a turbidimeter test .

Summary of Results or Outcomes

The compound 2-(4-fluorobenzene-1-sulfonyl)-N’-(4-fluorobenzene-1-sulfonyl)acetohydrazide revealed the best antibacterial activities against Xoo and Xac, with the 50% effective concentration (EC50) values of 25 and 36 µg/mL, respectively . These results were superior to those of thiodiazole copper (110 and 230 µg/mL, respectively) and bismerthiazol (84 and 146 µg/mL, respectively) .

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, the specific safety and hazard details for “4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride” are not available in the resources I have.

properties

IUPAC Name

4-tert-butylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO4S2/c1-10(2,3)16(12,13)8-4-6-9(7-5-8)17(11,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYJQXPEALAXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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